An In-depth Technical Guide to 3-(Trifluoromethyl)aniline (CAS 98-16-8)
An In-depth Technical Guide to 3-(Trifluoromethyl)aniline (CAS 98-16-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of 3-(Trifluoromethyl)aniline, a key building block in the development of pharmaceuticals, agrochemicals, and specialty dyes. The strategic incorporation of the trifluoromethyl group offers unique electronic properties, enhancing the lipophilicity and metabolic stability of target molecules.
Core Physicochemical and Spectroscopic Properties
3-(Trifluoromethyl)aniline is a colorless to pale yellow liquid at room temperature, characterized by a distinct amine-like odor.[1] Its fundamental properties are summarized below for quick reference.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 98-16-8 | [2] |
| Molecular Formula | C₇H₆F₃N | [2] |
| Molecular Weight | 161.12 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Density | 1.29 g/cm³ | [2] |
| Melting Point | 5 to 6 °C | [2] |
| Boiling Point | 187 to 188 °C | [2] |
| Solubility | Insoluble in water | [1] |
Spectroscopic Data
| Spectroscopy | Key Data and Interpretation |
| ¹H NMR | The proton NMR spectrum typically shows signals for the aromatic protons and the amine protons. The aromatic protons appear as complex multiplets in the range of δ 6.7-7.3 ppm. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the electron-donating amino group. The amine protons usually appear as a broad singlet. |
| ¹³C NMR | The carbon NMR spectrum displays distinct signals for the aromatic carbons and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group appears as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons are influenced by the positions of the substituents. |
| IR Spectroscopy | The infrared spectrum is characterized by N-H stretching vibrations of the primary amine, typically appearing as two bands in the region of 3300-3500 cm⁻¹. Strong C-F stretching bands are observed in the fingerprint region, usually between 1100 and 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also present. |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M⁺) at m/z 161. Common fragmentation patterns include the loss of the trifluoromethyl radical (•CF₃) and fragmentation of the aromatic ring. |
Synthesis and Experimental Protocols
The most common and industrially significant method for the synthesis of 3-(Trifluoromethyl)aniline is the reduction of 3-nitrobenzotrifluoride (B1630513).
General Synthesis Workflow
Caption: General synthesis workflow for 3-(Trifluoromethyl)aniline.
Experimental Protocol: Reduction of 3-Nitrobenzotrifluoride
This protocol is a generalized procedure based on common laboratory practices for the reduction of nitroarenes.
Materials:
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3-Nitrobenzotrifluoride
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Reducing agent (e.g., Iron powder and Hydrochloric acid, or Hydrogen gas with Palladium on carbon catalyst)
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Solvent (e.g., Ethanol, Methanol, or Acetic acid)
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Sodium bicarbonate solution (saturated)
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Organic solvent for extraction (e.g., Dichloromethane (B109758) or Ethyl acetate)
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Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
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Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzotrifluoride in a suitable solvent.
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Addition of Reducing Agent:
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For Iron/Acid Reduction: Slowly add iron powder to the solution. Then, add hydrochloric acid or acetic acid dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature.[3]
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For Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (typically 5-10 mol%). The flask is then evacuated and filled with hydrogen gas (from a balloon or a pressurized system).
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-
Reaction:
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Iron/Acid Reduction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
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Catalytic Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere at room temperature or slightly elevated temperature and pressure. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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-
Work-up:
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Iron/Acid Reduction: After cooling, filter the reaction mixture to remove the iron salts. Neutralize the filtrate with a saturated sodium bicarbonate solution.
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Catalytic Hydrogenation: Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
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Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude 3-(Trifluoromethyl)aniline can be purified by distillation under reduced pressure to yield the final product.
Reactivity and Applications in Drug Development
3-(Trifluoromethyl)aniline is a versatile intermediate in organic synthesis. The amino group can undergo various transformations such as diazotization, acylation, and alkylation, while the trifluoromethyl group imparts unique properties to the resulting molecules. Its derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs and kinase inhibitors.
Example Reaction: Synthesis of a Substituted Amide
The following workflow illustrates a typical acylation reaction of 3-(Trifluoromethyl)aniline, a common step in the synthesis of many pharmaceutical compounds.
Caption: Acylation of 3-(Trifluoromethyl)aniline.
Experimental Protocol: Acylation of 3-(Trifluoromethyl)aniline
Materials:
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3-(Trifluoromethyl)aniline
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Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)
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Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
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Base (e.g., Pyridine or Triethylamine)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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Setup: Dissolve 3-(Trifluoromethyl)aniline and a base (e.g., pyridine or triethylamine) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Acyl Chloride: Cool the solution in an ice bath. Slowly add the acyl chloride dropwise to the stirred solution.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Quenching: Quench the reaction by adding water or 1 M hydrochloric acid.
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Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent.
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Washing: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
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Purification: The crude amide product can be purified by recrystallization or column chromatography.
Safety and Handling
3-(Trifluoromethyl)aniline is toxic by ingestion and inhalation and can cause skin and eye irritation.[4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
This guide is intended for informational purposes for qualified professionals and should not be considered a substitute for a thorough risk assessment before any experimental work. Always consult the relevant Safety Data Sheet (SDS) before handling this chemical.
